molecular formula C14H23ClN2O3 B1659982 Practolol hydrochloride CAS No. 6996-43-6

Practolol hydrochloride

Cat. No. B1659982
CAS RN: 6996-43-6
M. Wt: 302.8 g/mol
InChI Key: UEWORNJBQXFYSM-UHFFFAOYSA-N
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Description

Practolol is a beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias . It is a small molecule with a chemical formula of C14H22N2O3 .


Molecular Structure Analysis

Practolol has a molecular weight of 266.3361 and a monoisotopic mass of 266.16304258 . Its molecular formula is C14H22N2O3 . The Practolol hydrochloride has a molecular weight of 302.8 and a monoisotopic mass of 302.1397203 .


Chemical Reactions Analysis

Practolol is a beta-adrenergic receptor antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, practolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .


Physical And Chemical Properties Analysis

Practolol has an average weight of 266.3361 and a monoisotopic weight of 266.16304258 . Its chemical formula is C14H22N2O3 . The Practolol hydrochloride has an average weight of 302.8 and a monoisotopic weight of 302.1397203 .

Scientific Research Applications

Cardiovascular Applications

Practolol Hydrochloride, primarily known as a beta-adrenergic blocking agent, has been extensively studied for its effects on cardiovascular diseases. Notably, it's been investigated for its role in managing acute myocardial infarction and coronary heart disease. For instance, a study by Barber et al. (2009) found that although practolol didn't significantly reduce overall mortality in acute myocardial infarction, it notably lowered mortality in patients with initial heart rates over 100 per minute up to 1 year. Additionally, practolol's cardio-selective beta-blocking properties were shown to have potential in reducing left ventricular work and demonstrating an antiarrhythmic action.

Another study by Andersson & Berglund (2009) highlighted the antihypertensive effects of practolol, indicating significant blood pressure reduction when used alone or in combination with other drugs. This study points to the potential of practolol in treating essential hypertension.

Biocatalytic Synthesis

In a different vein, the drug has been the subject of research in green chemistry. Mulik et al. (2016) in their study titled "Biocatalytic synthesis of (S)-Practolol, a selective β-blocker" Mulik et al. (2016) describe an efficient chemoenzymatic synthesis of enantiopure (S)-Practolol. This approach represents a more environmentally friendly method for the production of Practolol, emphasizing the importance of sustainable practices in pharmaceutical manufacturing.

Pharmacological Insights

In a broader pharmacological context, El-Armouche & Eschenhagen (2009) explored the role of beta-adrenergic stimulation in myocardial function, particularly in the context of heart failure El-Armouche & Eschenhagen (2009). Their review indicated that practolol and other beta-blockers are central to the pharmacological treatment of chronic heart failure, offering insights into the drug's mechanism of action and potential therapeutic benefits.

Drug Metabolism and Analysis

Lastly, the study of practolol's metabolism and analytical methods has been an area of interest. Scarfe et al. (2000) investigated the metabolic fate of practolol using radio-HPLC-NMR-MS, providing detailed insights into its biotransformation products Scarfe et al. (2000). This kind of research is crucial for understanding the pharmacokinetics of the drug and for developing more efficient and safer drug formulations.

Safety And Hazards

Symptoms of Practolol overdose include abdominal irritation, central nervous system depression, coma, extremely slow heartbeat, heart failure, lethargy, low blood pressure, and wheezing . It’s important to note that Practolol is no longer used due to its high toxicity .

Future Directions

Practolol was the first British drug disaster of the modern, post-thalidomide regulatory period . It is no longer used due to its high toxicity . The aftermath of the Practolol disaster has led to a culture of reluctant regulation, characterized by continued optimism about the purported benefits of new drugs among manufacturers and regulators .

properties

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWORNJBQXFYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20990217
Record name N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Practolol hydrochloride

CAS RN

6996-43-6
Record name Acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6996-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Practolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20990217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRACTOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT88RXS5AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
AR Grivegnee, J Fontaine… - Journal of pharmacy and …, 1984 - Wiley Online Library
The effects of dopamine, isoprenaline, adrenaline and noradrenaline in dog isolated colon strips were studied. All these drugs produced in the preparation relaxations which were …
Number of citations: 26 onlinelibrary.wiley.com
I TAKAYANAGI, K KOIKE, T SATO - The Japanese Journal of …, 1984 - jstage.jst.go.jp
The indexes for agonistic activity(pD2 values) and for antagonistic activity(pA2 values) of some beta-adrenergic partial agonists were estimated in the isolated taenia caecum and …
Number of citations: 21 www.jstage.jst.go.jp
AR Grivegnee, J Fontaine - Journal of pharmacy and …, 1986 - Wiley Online Library
… Drugs used were adrenaline bitartrate (Fluka), dopamine hydrochloride (Winthrop), phentolamine methane sulphonate (Ciba), practolol hydrochloride and propranolol hydrochloride (ICI…
Number of citations: 4 onlinelibrary.wiley.com
K Nakao, H Kato, K Takagi - The Japanese Journal of Pharmacology, 1975 - jstage.jst.go.jp
… chloride (dI-YB-2) and its optical isomers (Yamanouchi Pharmaceutical Co.), dl-pro pranolol hydrochloride and its optical isomers (Sumitomo Chemical Co.), di-practolol hydrochloride (…
Number of citations: 28 www.jstage.jst.go.jp
J Yamamoto, A Sekiya, H Maekawa - Japanese Journal of Pharmacology, 1975 - Elsevier
Abstract Effects of practolol, alprenolol and pindolol on blood pressure in the rat were studied. Also effects of these three β-blocking agents on blood pressure and heart rate in spinal …
Number of citations: 4 www.sciencedirect.com
RO Arowolo, P Eyre - British Journal of Pharmacology, 1980 - ncbi.nlm.nih.gov
This paper describes a preliminary pharmacological study of the isolated helical strip of bovine bronchial artery under isotonic conditions in Krebs-Henseleit solution. 2 The tissue …
Number of citations: 23 www.ncbi.nlm.nih.gov
GB Scarfe, JC Lindon, JK Nicholson, P Martin… - Xenobiotica, 2000 - Taylor & Francis
… C-practolol (5.3 mg, speci®c activity 71.6 lCi mg ") was added to "$C-practolol hydrochloride (162.7 mg, 143.2 mg free base) and dissolved in distilled water (6 ml) to give a dose …
Number of citations: 16 www.tandfonline.com
M GREEN, G GUIDERI, D LEHR - Cardiovascular research, 1983 - academic.oup.com
… dl-propranolol hydrochloride; phenytoin sodium and quinidine sulphate (Sigma Chemical Co.), practolol hydrochloride, d- and 1-propranolol hydrochloride (Elkins-Sinn, Inc .); verapamil …
Number of citations: 4 academic.oup.com
K Chan, GR Murray, C Rostron, TN Calvey… - … of Chromatography B …, 1981 - Elsevier
… and 0.1 N, ether-washed); phenoperidine hydrochloride and R3757 hydrochloride, a phenoperidine analogue (Janssen Pharmaceutics, Beerse, Belgium); practolol hydrochloride and …
Number of citations: 7 www.sciencedirect.com
H Ishida, M Sasa, S Takaori - The Japanese Journal of …, 1980 - jstage.jst.go.jp
The actions of f3-adrenergic blocking drugs, propranolol, pindolol, timolol, carteolol, sotalol and practolol, were examined regarding effects on crayfish giant axon in an attempt to …
Number of citations: 18 www.jstage.jst.go.jp

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